Tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethoxyamino group, and a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with ethoxyamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is utilized in the production of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ethoxyamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The piperidine ring provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxopiperidine-1-carboxylate: A similar compound with an oxo group instead of an ethoxyamino group.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Another piperidine derivative with a phenylamino group.
Uniqueness
Tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate is unique due to the presence of the ethoxyamino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and research.
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-5-16-13-10-7-6-8-14(9-10)11(15)17-12(2,3)4/h10,13H,5-9H2,1-4H3 |
InChI Key |
GMVRFNVJLHWBAE-UHFFFAOYSA-N |
Canonical SMILES |
CCONC1CCCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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